molecular formula C19H19N3O3S B7751732 3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B7751732
M. Wt: 369.4 g/mol
InChI Key: NODXSOZLVIVOGZ-UHFFFAOYSA-N
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Description

3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines a benzothieno and triazinone moiety

Preparation Methods

The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Moiety: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothieno ring.

    Introduction of the Triazinone Ring: The triazinone ring is introduced through a series of reactions involving nitration, reduction, and cyclization.

    Final Coupling: The final step involves coupling the benzothieno and triazinone moieties under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring. Common reagents include halogens, alkylating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one include:

  • 3-(4-methoxyphenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one lies in its specific combination of functional groups and the resulting properties .

Properties

IUPAC Name

3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-6-7-14-16(8-11)26-18-17(14)19(24)22(21-20-18)10-15(23)12-4-3-5-13(9-12)25-2/h3-5,9,11H,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODXSOZLVIVOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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